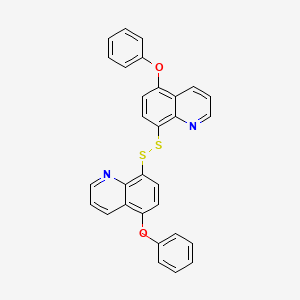
8,8'-Disulfanediylbis(5-phenoxyquinoline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-Disulfanediylbis(5-phenoxyquinoline) is a chemical compound known for its unique structure and properties It consists of two quinoline rings connected by a disulfide bond, with phenoxy groups attached to the quinoline rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(5-phenoxyquinoline) typically involves the reaction of 5-phenoxyquinoline with a disulfide reagent. One common method is the oxidative coupling of 5-phenoxyquinoline using a disulfide-forming agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 8,8’-Disulfanediylbis(5-phenoxyquinoline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8,8’-Disulfanediylbis(5-phenoxyquinoline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as DTT or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8,8’-Disulfanediylbis(5-phenoxyquinoline) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 8,8’-Disulfanediylbis(5-phenoxyquinoline) involves its interaction with molecular targets such as proteasome isopeptidase Rpn11. By inhibiting this enzyme, the compound prevents the degradation of ubiquitinated proteins, leading to the accumulation of these proteins and the induction of apoptosis in cancer cells . The disulfide bond in the compound is crucial for its activity, as it can be reduced to release the active quinoline moieties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used as an antimalarial drug.
5,5’-Disulfanediylbis(2-nitrobenzoic acid):
Uniqueness
8,8’-Disulfanediylbis(5-phenoxyquinoline) is unique due to its dual quinoline structure connected by a disulfide bond, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138042-92-9 |
|---|---|
Molekularformel |
C30H20N2O2S2 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
5-phenoxy-8-[(5-phenoxyquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C30H20N2O2S2/c1-3-9-21(10-4-1)33-25-15-17-27(29-23(25)13-7-19-31-29)35-36-28-18-16-26(24-14-8-20-32-30(24)28)34-22-11-5-2-6-12-22/h1-20H |
InChI-Schlüssel |
HJBMVFGAHCTVFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=NC3=C(C=C2)SSC4=C5C(=C(C=C4)OC6=CC=CC=C6)C=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
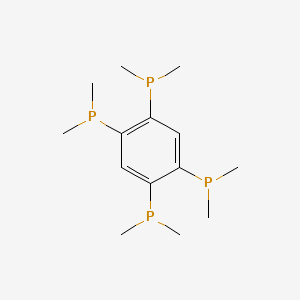
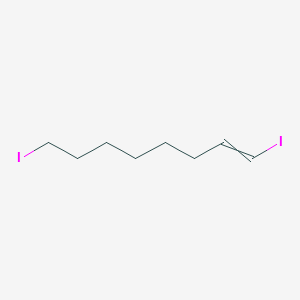
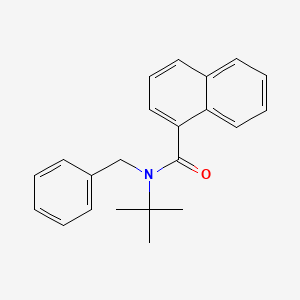
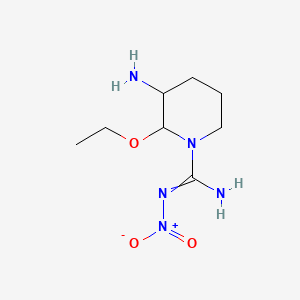
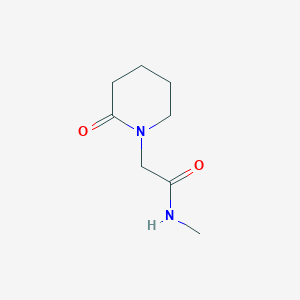
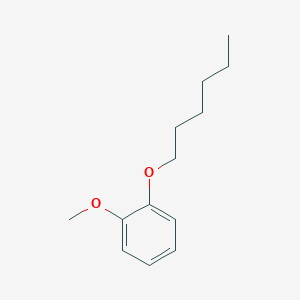
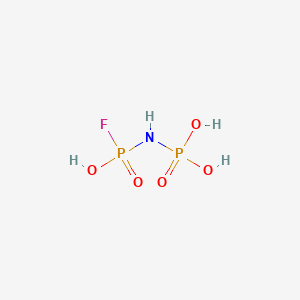
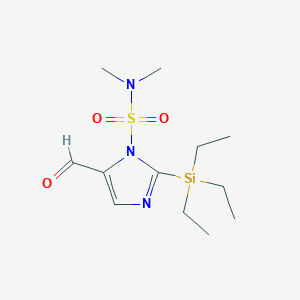
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
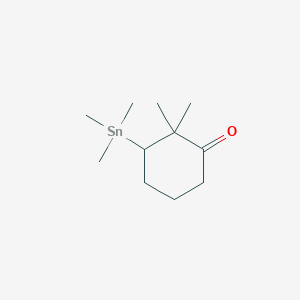
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
